molecular formula C11H13FN2O B3027309 (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone CAS No. 1286207-08-6

(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone

Cat. No.: B3027309
CAS No.: 1286207-08-6
M. Wt: 208.23
InChI Key: QFTCEJYPYWMIAG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone is a chiral small molecule featuring a pyrrolidine ring substituted with an amino group at the 3-position and a 3-fluorophenyl methanone group. The S-enantiomer configuration is critical for its biological interactions, as stereochemistry often dictates receptor binding specificity and potency. Pyrrolidine’s secondary amine enables hydrogen bonding, a key feature in many pharmacologically active compounds .

Properties

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-9-3-1-2-8(6-9)11(15)14-5-4-10(13)7-14/h1-3,6,10H,4-5,7,13H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTCEJYPYWMIAG-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197693
Record name Methanone, [(3S)-3-amino-1-pyrrolidinyl](3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-08-6
Record name Methanone, [(3S)-3-amino-1-pyrrolidinyl](3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [(3S)-3-amino-1-pyrrolidinyl](3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone typically involves the reaction of 3-fluorobenzoyl chloride with (S)-3-aminopyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone is widely used in scientific research for various applications:

    Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceutical compounds.

    Drug Discovery: The compound is used in screening assays to identify potential drug candidates.

    Medicinal Chemistry: Researchers use it to study the structure-activity relationships of related compounds and to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorine Substitution: The 3-fluorophenyl group increases electronegativity at the methanone carbonyl, polarizing the group and enhancing interactions with electron-rich receptor sites . This effect is absent in the phenyl analog (), which may explain lower potency in non-fluorinated derivatives.
  • Pyrrolidine vs. Pyrrole: Pyrrolidine’s saturated ring and amine group enable stronger hydrogen bonding compared to pyrrole’s planar, aromatic structure. For example, pyrrole-based cannabinoids in showed reduced potency compared to indole derivatives, highlighting the importance of basicity in receptor engagement .

Enantiomeric Specificity

The S-enantiomer of the target compound likely exhibits superior binding to chiral targets compared to its R-counterpart. This mirrors trends in cannabinoid research, where stereochemistry profoundly affects activity . For instance, in , the R-enantiomer may lack optimal spatial alignment for target engagement, reducing efficacy.

Biological Activity

(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone, with the CAS number 884313-93-3, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring and a fluorophenyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₁H₁₃FN₂O
  • Molecular Weight : 208.23 g/mol
  • Structure : The compound consists of a pyrrolidine moiety linked to a fluorophenyl group through a carbonyl (methanone) functional group.

The biological activity of (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group enhances lipophilicity and membrane permeability. These interactions can modulate the activity of specific proteins involved in critical biological processes.

Biological Activities

Research indicates that (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone exhibits several significant biological activities:

  • Protein Kinase Inhibition : The compound has shown potential as an inhibitor of specific protein kinases, which are crucial in regulating various cellular processes, including cell growth and metabolism.
  • Chemokine Receptor Modulation : It may act as a modulator of chemokine receptors, influencing immune responses and inflammation.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound could exhibit antiviral properties against certain viruses, including flaviviruses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein Kinase InhibitionInhibits specific kinases involved in cell signaling
Chemokine Receptor ModulationModulates immune responses
Antiviral ActivityPotential against flavivirus infections

Case Study 1: Protein Kinase Inhibition

In a study examining the structure-activity relationship (SAR) of similar compounds, (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone was found to inhibit certain protein kinases with an IC50 value in the low micromolar range. This suggests that modifications to the fluorophenyl substituent could enhance inhibitory potency.

Case Study 2: Chemokine Receptor Interactions

Another investigation explored the interaction of this compound with chemokine receptors. The results indicated that it could effectively modulate receptor activity, potentially leading to therapeutic applications in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone, and what key reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves coupling a fluorophenyl moiety with a pyrrolidine derivative. Key steps include:
  • Friedel-Crafts Acylation : Reacting 3-fluorobenzoyl chloride with a chiral pyrrolidine precursor (e.g., (S)-3-aminopyrrolidine) using Lewis acid catalysts like AlCl₃. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) critically influence yield and enantiomeric purity .
  • Grignard Reagent-Based Alkylation : For introducing substituents, 3-fluorophenylmagnesium bromide can react with activated pyrrolidine intermediates. Strict anhydrous conditions and controlled stoichiometry (1:1.2 molar ratio) are required to minimize byproducts .
  • Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) may enhance enantioselectivity. Monitoring via chiral HPLC is recommended .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d₆ or CDCl₃) identify key signals:
  • Aromatic protons (δ 7.1–8.4 ppm for 3-fluorophenyl) .
  • Pyrrolidine NH2_2 (δ 1.8–2.2 ppm) and methanone carbonyl (δ ~195–200 ppm in 13^{13}C NMR) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1617 cm⁻¹) and aromatic C-F (~1263 cm⁻¹) confirm functional groups .
  • HPLC/MS : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%). HRMS (ESI-Orbitrap) validates molecular mass (e.g., [M+H]⁺ calculated for C₁₁H₁₂F₂N₂O: 257.09) .

Q. What are the documented biological targets or mechanisms of action for this compound?

  • Methodological Answer :
  • TRPC Channel Modulation : Analogous compounds (e.g., 4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone) activate TRPC3/6/7 channels in dose-dependent assays (IC₅₀: 10–50 µM). Use HEK293 cells transfected with TRPC plasmids and calcium imaging for validation .
  • mGluR Allosteric Modulation : Structurally related arylpyridinylmethanones (e.g., VU0360172) potentiate mGluR5. Radioligand binding assays (³H-MTEP) and electrophysiology (DHPG-induced currents) are standard methods .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of this chiral pyrrolidine derivative?

  • Methodological Answer :
  • Catalytic Asymmetric Synthesis : Use (R)-BINAP-CuCl₂ (5 mol%) in asymmetric Mannich reactions to achieve >90% ee. Monitor via chiral HPLC (Chiralpak IA column, hexane/iPrOH = 80:20) .
  • Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemic substrates in tert-butyl methyl ether. Optimize temperature (25–40°C) and acyl donor (vinyl acetate) for kinetic control .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., L-tartaric acid) to isolate the desired (S)-enantiomer. X-ray diffraction validates crystal packing .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay-Specific Optimization : For TRPC activation, discrepancies may arise from cell-type variability (HEK293 vs. primary neurons). Normalize data using internal controls (e.g., ionomycin for calcium flux) and repeat in ≥3 biological replicates .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound loss. Adjust EC₅₀ values accordingly .
  • Orthogonal Assays : Cross-validate mGluR5 modulation using both cAMP (ELISA) and β-arrestin recruitment (BRET) assays to distinguish allosteric vs. orthosteric effects .

Q. How do structural modifications (e.g., fluorophenyl vs. naphthyl groups) impact pharmacological potency and selectivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with substituents at the 3-fluorophenyl (e.g., Cl, Br) or pyrrolidine (e.g., methyl, cyclopropyl) positions. Test in TRPC/mGluR assays (IC₅₀ shifts >2-fold indicate critical regions) .
  • Computational Docking : Use Schrödinger Suite to model interactions with TRPC3 (PDB: 6CUD). Fluorine’s electronegativity enhances hydrogen bonding with Ser⁶⁰³ and Tyr⁶⁰⁶ residues .
  • LogP/PSA Analysis : Replace 3-fluorophenyl with 3,4-difluorophenyl to increase lipophilicity (LogP from 2.1→2.8) and blood-brain barrier penetration (PSA <90 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.